Phenol, 4,4',4''-ethylidynetris[2,6-bis(methoxymethyl)-
Overview
Description
Phenol, 4,4’,4’'-ethylidynetris[2,6-bis(methoxymethyl)- is a complex organic compound with the molecular formula C32H42O9 and a molecular weight of 570.67. This compound is characterized by its three phenolic groups, each substituted with methoxymethyl groups at the 2 and 6 positions, and connected through an ethylidynetris linkage. It is also known by its IUPAC name, 4-[1,1-bis[4-hydroxy-3,5-bis(methoxymethyl)phenyl]ethyl]-2,6-bis(methoxymethyl)phenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’,4’'-ethylidynetris[2,6-bis(methoxymethyl)- typically involves the reaction of 2,6-bis(methoxymethyl)phenol with an ethylidynetris reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the ethylidynetris linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’,4’'-ethylidynetris[2,6-bis(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of phenolic groups to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenolic derivatives
Scientific Research Applications
Phenol, 4,4’,4’'-ethylidynetris[2,6-bis(methoxymethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of Phenol, 4,4’,4’'-ethylidynetris[2,6-bis(methoxymethyl)- is primarily attributed to its phenolic groups, which can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties. The compound can also interact with various molecular targets, including enzymes and receptors, to modulate biological pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’,4’'-ethylidynetris-: Similar structure but lacks methoxymethyl groups.
Bisphenol A: Contains two phenolic groups connected by a methylene bridge, commonly used in the production of polycarbonate plastics and epoxy resins.
Uniqueness
Phenol, 4,4’,4’'-ethylidynetris[2,6-bis(methoxymethyl)- is unique due to its multiple methoxymethyl substitutions, which enhance its solubility and reactivity compared to similar compounds. This structural feature also contributes to its potential as a versatile building block in organic synthesis and its diverse applications in various fields.
Properties
IUPAC Name |
4-[1,1-bis[4-hydroxy-3,5-bis(methoxymethyl)phenyl]ethyl]-2,6-bis(methoxymethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O9/c1-32(26-8-20(14-36-2)29(33)21(9-26)15-37-3,27-10-22(16-38-4)30(34)23(11-27)17-39-5)28-12-24(18-40-6)31(35)25(13-28)19-41-7/h8-13,33-35H,14-19H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFLIWFOXRRHDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)COC)O)COC)(C2=CC(=C(C(=C2)COC)O)COC)C3=CC(=C(C(=C3)COC)O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737920 | |
Record name | 4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(methoxymethyl)phenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672926-26-0 | |
Record name | 4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(methoxymethyl)phenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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